molecular formula C16H18N2O5S B2866260 2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide CAS No. 2058515-43-6

2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide

Cat. No.: B2866260
CAS No.: 2058515-43-6
M. Wt: 350.39
InChI Key: DWJBUTJAMOJMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide is a synthetic organic compound designed for research purposes, integrating two prominent pharmacophores: benzenesulfonamide and benzamide. These structures are of significant interest in medicinal chemistry and biochemistry for developing novel enzyme inhibitors and probing biological pathways. The benzenesulfonamide group is a established motif in the design of potent enzyme inhibitors. Scientific literature extensively documents its role in creating high-affinity ligands for carbonic anhydrase (CA) isoforms, which are zinc-metalloenzymes involved in critical physiological processes such as respiration, pH regulation, and biosynthesis . Researchers utilize benzenesulfonamide derivatives as tools to selectively inhibit various CA isozymes (including hCA I, II, IX, and XII) to investigate their function in conditions like glaucoma, epilepsy, and cancer . Furthermore, benzenesulfonamide derivatives have been explored as antagonists for other targets, such as the 5-HT 6 serotonin receptor , which is relevant to neurological studies . The benzamide moiety is another versatile scaffold known for diverse bioactivities. In research, benzamide-containing compounds have demonstrated notable acetylcholinesterase (AChE) inhibitory activity . This makes them valuable chemical tools for investigating the cholinergic hypothesis in neurodegenerative diseases, including Alzheimer's disease, where AChE inhibitors can help modulate synaptic levels of the neurotransmitter acetylcholine . The combination of these two powerful groups into a single molecule makes this compound a compelling candidate for researchers exploring multi-target-directed ligands , particularly in the context of carbonic anhydrase and cholinesterase inhibition . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-8-14(23-3)15(9-13(10)22-2)24(20,21)18-12-7-5-4-6-11(12)16(17)19/h4-9,18H,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJBUTJAMOJMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common route starts with the sulfonation of 2,5-dimethoxytoluene to form 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography might be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide linked via an ethylamine group to a 3,4-dimethoxyphenyl ring.
  • Synthesis : Prepared in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine for 30 minutes. Melting point: 90°C .
  • Key Differences: The ethylamine linker in Rip-B introduces rotational flexibility, unlike the rigid sulfonamide bond in the target compound. Substituent positions (3,4-dimethoxy vs.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
  • Structure : Features a 2-hydroxybenzamide core and a 3,4-methoxyphenethyl group.
  • Synthesis : Lower yield (34%) due to longer reaction time (6 hours). Melting point: 96°C .
  • Key Differences :
    • The hydroxyl group in Rip-D may enhance hydrogen bonding but reduce metabolic stability compared to the methoxy-rich target compound.
    • Absence of a sulfonamide group reduces conformational rigidity.
Biphenylsulfonamide Glucagon Receptor Antagonists
  • Structure : Biphenyl group connected to benzamide via sulfonamide (Figure 2 in ).
  • Both compounds avoid stereogenic carbons, simplifying synthesis and ensuring eutomer purity .

Physicochemical and Functional Properties

Property Target Compound Rip-B Rip-D Biphenylsulfonamide
Linker Type Sulfonamide Ethylamine Ethylamine Sulfonamide
Rigidity High Low Low High
Substituents 2,5-Dimethoxy-4-methyl 3,4-Dimethoxy 3,4-Methoxy + 2-hydroxy Biphenyl
Melting Point Not reported 90°C 96°C Not reported
Synthetic Yield Not reported 80% 34% Not reported

Biological Activity

2-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structural profile, which may contribute to its interactions with biological systems, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core substituted with both methoxy and sulfonamide groups. The presence of these functional groups influences its chemical reactivity and biological interactions.

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in folic acid synthesis, crucial for bacterial growth.
  • Receptor Interaction : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can exhibit significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) values for related compounds have demonstrated effectiveness against various bacterial strains.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Sulfanilamide32Escherichia coli
Trimethoprim16Streptococcus pneumoniae

This table indicates the potential of sulfonamide derivatives in combating bacterial infections, suggesting that this compound may share similar properties.

Anticancer Activity

Research has indicated that certain sulfonamide derivatives possess anticancer properties. A study on structurally related compounds showed that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

  • Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with related compounds resulted in reduced cell viability and increased apoptosis rates.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Methoxy Groups : The presence of methoxy groups at positions 2 and 5 on the aromatic ring has been shown to enhance biological activity.
  • Sulfonamide Group : This functional group is crucial for mimicking para-aminobenzoic acid, thus interfering with folic acid synthesis in bacteria.

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